molecular formula C11H9NO3S B1434369 5-Cyclopropyl-3-(thiophen-3-yl)isoxazole-4-carboxylic acid CAS No. 1955531-75-5

5-Cyclopropyl-3-(thiophen-3-yl)isoxazole-4-carboxylic acid

Cat. No.: B1434369
CAS No.: 1955531-75-5
M. Wt: 235.26 g/mol
InChI Key: XZBIBANZXAKUPF-UHFFFAOYSA-N
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Description

5-Cyclopropyl-3-(thiophen-3-yl)isoxazole-4-carboxylic acid is a heterocyclic compound that features an isoxazole ring, a thiophene ring, and a cyclopropyl group. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. These compounds are of significant interest due to their wide range of biological activities and therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-3-(thiophen-3-yl)isoxazole-4-carboxylic acid typically involves the formation of the isoxazole ring through a 1,3-dipolar cycloaddition reaction. This reaction can be catalyzed by various metal catalysts such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .

Industrial Production Methods

Industrial production methods for isoxazole derivatives often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Microwave-assisted synthesis has also been employed to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-3-(thiophen-3-yl)isoxazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .

Scientific Research Applications

5-Cyclopropyl-3-(thiophen-3-yl)isoxazole-4-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Cyclopropyl-3-(thiophen-3-yl)isoxazole-4-carboxylic acid include other isoxazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct biological activities and chemical reactivity. The presence of the cyclopropyl group and the thiophene ring can influence the compound’s interaction with biological targets and its overall stability .

Properties

IUPAC Name

5-cyclopropyl-3-thiophen-3-yl-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3S/c13-11(14)8-9(7-3-4-16-5-7)12-15-10(8)6-1-2-6/h3-6H,1-2H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZBIBANZXAKUPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C(=NO2)C3=CSC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
5-Cyclopropyl-3-(thiophen-3-yl)isoxazole-4-carboxylic acid

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